2-Butyl-5-(hex-1-YN-1-YL)tellurophene
Description
Properties
CAS No. |
920977-27-1 |
|---|---|
Molecular Formula |
C14H20Te |
Molecular Weight |
315.9 g/mol |
IUPAC Name |
2-butyl-5-hex-1-ynyltellurophene |
InChI |
InChI=1S/C14H20Te/c1-3-5-7-8-10-14-12-11-13(15-14)9-6-4-2/h11-12H,3-7,9H2,1-2H3 |
InChI Key |
BUBCSTLTPRIBSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CC=C([Te]1)CCCC |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Disubstituted Tellurophenes with Alkyl and Alkynyl Functionalities
Strategies for Tellurophene (B1218086) Ring Formation
The construction of the tellurophene ring is the foundational step in synthesizing the target compound. Various methods have been developed, ranging from classical cyclization reactions to modern one-pot syntheses.
Cyclization Reactions Utilizing 1,4-Diynes with Telluride Salts
A primary and effective method for creating the 2,5-disubstituted tellurophene skeleton involves the reaction of a 1,3-diyne with a tellurium nucleophile. This approach is advantageous due to its potential for creating symmetrically or asymmetrically substituted tellurophenes, depending on the structure of the starting diyne. The reaction typically employs a telluride salt, such as sodium telluride (Na₂Te) or sodium hydrogen telluride (NaHTe), which is often prepared in situ from elemental tellurium and a reducing agent like sodium borohydride.
The general mechanism involves the nucleophilic attack of the telluride ion on the diyne system, leading to a cyclization event that forms the five-membered tellurophene ring. For the synthesis of a precursor to the title compound, one might envision using a diyne like deca-4,6-diyne, which upon reaction with a telluride source, would yield 2,5-dipropyltellurophene. While not the direct target, this illustrates the principle of forming 2,5-dialkyltellurophenes. The synthesis of an asymmetrically substituted diyne is a more direct, though often more challenging, route to asymmetrically substituted tellurophenes like the title compound.
Intramolecular Cyclization Approaches for Tellurophene Nucleus Construction
Intramolecular cyclization offers a powerful strategy for constructing cyclic molecules, including heterocycles like tellurophenes. wikipedia.org In this approach, a precursor molecule containing both the tellurium atom and the required carbon backbone is designed to cyclize under specific conditions. wikipedia.orgbeilstein-journals.org These reactions are often favored due to the proximity of the reacting groups within the same molecule, which can lead to higher effective concentrations and more efficient ring closure, particularly for forming five- and six-membered rings. wikipedia.orglibretexts.org
For tellurophene synthesis, this could involve a molecule containing a tellurium nucleophile tethered to a 1,3-butadiyne (B1212363) unit. The reaction proceeds via an intramolecular nucleophilic attack of the tellurium onto the alkyne system, closing the ring. The rate and feasibility of such cyclizations are influenced by factors like the length of the tether connecting the reactive sites and the presence of any ring strain in the transition state. wikipedia.org While powerful, the synthesis of the required acyclic, tellurium-containing precursors can be complex.
One-Pot, Transition-Metal-Free Synthesis of Functionalized Tellurophenes
In the pursuit of more efficient and environmentally benign synthetic methods, one-pot procedures have gained significant attention. nih.govrsc.orgrsc.orgresearchgate.net A transition-metal-free approach for synthesizing functionalized tellurophenes would be highly desirable to avoid residual metal contamination in the final products. Such a strategy could involve the reaction of elemental tellurium with a suitable di-electrophile in the presence of a reducing agent and a base, all in a single reaction vessel. For instance, a one-pot reaction might combine elemental tellurium, a reducing agent, and a 1,4-dihalo-1,3-diene to directly form the tellurophene ring. While specific examples for tellurophenes are less common than for their sulfur (thiophenes) and selenium (selenophenes) analogs, the principles are transferable. uantwerpen.be The development of such methods for tellurophenes remains an active area of research, promising a more streamlined and "green" synthesis of functionalized heterocycles. nih.gov
Palladium-Catalyzed Cross-Coupling for Side-Chain Incorporation
A highly versatile and widely used strategy for synthesizing asymmetrically substituted tellurophenes involves the functionalization of a pre-formed tellurophene ring using palladium-catalyzed cross-coupling reactions. researchgate.netuwindsor.ca This approach typically starts with a dihalogenated tellurophene, allowing for the sequential and controlled introduction of different substituents.
Sonogashira Coupling for Alkynyl Group Introduction on Halogenated Tellurophenes
The Sonogashira coupling is a cornerstone reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is particularly well-suited for introducing the hex-1-yn-1-yl group onto a tellurophene ring to synthesize the target compound, 2-butyl-5-(hex-1-yn-1-yl)tellurophene.
The synthesis would begin with a 2,5-dihalotellurophene, such as 2,5-diiodotellurophene. A first coupling reaction, for example a Stille or Suzuki coupling, could be used to introduce the butyl group, yielding 2-butyl-5-iodotellurophene. The subsequent Sonogashira coupling would then be performed between this halogenated tellurophene and 1-hexyne (B1330390). The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and requires a copper(I) co-catalyst, typically copper(I) iodide (CuI), and an amine base like triethylamine. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it a robust method for late-stage functionalization. wikipedia.orgnih.govnih.gov
Table 1: Representative Sonogashira Coupling Reaction
| Tellurophene Substrate | Alkyne | Palladium Catalyst | Co-catalyst | Base | Product |
| 2-Butyl-5-iodotellurophene | 1-Hexyne | Pd(PPh₃)₄ | CuI | Triethylamine | 2-Butyl-5-(hex-1-yn-1-yl)tellurophene |
Stille Coupling and Related Methodologies for Tellurophene Derivatization
The Stille coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organotin compound (organostannane) with an organic halide. uwindsor.caorganic-chemistry.orgwikipedia.orgharvard.edu This method is highly effective for the derivatization of tellurophenes. researchgate.net
For the synthesis of the target compound, one could start with 2,5-diiodotellurophene. A Stille coupling with butyltributylstannane, catalyzed by a palladium complex, would selectively install the butyl group at one of the iodo-positions, yielding 2-butyl-5-iodotellurophene. The remaining iodo-group is then available for a subsequent cross-coupling reaction, such as the Sonogashira coupling described above. Alternatively, one could perform a Stille coupling between 2-iodo-5-(tributylstannyl)tellurophene and hex-1-ynyl iodide. The versatility of the Stille reaction lies in its tolerance of many functional groups and the stability of the organostannane reagents. uwindsor.caorganic-chemistry.org However, a significant drawback is the toxicity of the tin compounds used. organic-chemistry.org
Table 2: Example of a Stille Coupling Step in Tellurophene Synthesis
| Tellurophene Substrate | Organostannane | Palladium Catalyst | Product |
| 2,5-Diiodotellurophene | Butyltributylstannane | Pd(PPh₃)₄ | 2-Butyl-5-iodotellurophene |
Ipso-Arylative Polymerization Principles Applicable to Tellurophene Monomers
Ipso-arylative polymerization has emerged as a powerful tool for the synthesis of conjugated polymers derived from tellurophene monomers. This method involves the palladium-catalyzed cross-coupling of organometallic reagents with aryl halides, where the incoming group displaces a substituent already present on the aromatic ring. While primarily utilized for polymer synthesis, the underlying principles of this reaction can be adapted for the creation of discrete, well-defined small molecules.
The polymerization process typically involves a tellurophene monomer with leaving groups at the 2- and 5-positions, which are then subjected to cross-coupling with a di-organometallic or di-haloaromatic co-monomer. The choice of catalyst, ligands, and reaction conditions plays a crucial role in controlling the polymerization and can be fine-tuned to favor the formation of specific bonds. Although not a direct route to 2-Butyl-5-(hex-1-yn-1-yl)tellurophene, the understanding of the reactivity of substituted tellurophenes in these polymerization reactions provides valuable insights into their chemical behavior and potential for selective functionalization.
Electrophilic Telluration Pathways for Ring Construction and Functionalization
The construction of the tellurophene ring itself can be achieved through various methods, including electrophilic telluration. This approach involves the reaction of a suitable organic precursor with a tellurium electrophile, leading to the formation of the heterocyclic ring. One such method involves the use of tellurium tetrachloride (TeCl₄) as the tellurium source.
For instance, a sequence involving the reaction of 1,4-dilithiotetraphenylbutadiene with tellurium tetrachloride has been reported for the synthesis of tetraphenyltellurophene. While this example leads to a symmetrically substituted product, the principle can be extended to create asymmetrically substituted tellurophenes by using appropriately designed precursors. The challenge lies in the synthesis of a precursor that already contains the desired butyl and hexynyl functionalities, or precursors that can be selectively functionalized after the tellurophene ring has been formed.
Directed Functionalization Strategies for Asymmetric 2,5-Disubstitution
The synthesis of asymmetrically 2,5-disubstituted tellurophenes like 2-Butyl-5-(hex-1-yn-1-yl)tellurophene heavily relies on directed functionalization strategies. These methods allow for the sequential and regioselective introduction of different substituents onto the tellurophene core. A common approach involves starting with a 2,5-dihalotellurophene, such as 2,5-dibromotellurophene, and performing sequential cross-coupling reactions.
The success of this strategy hinges on the ability to selectively react one of the halogen atoms while leaving the other intact for a subsequent reaction. This can be achieved by exploiting the differential reactivity of the halogens (e.g., in a 2-bromo-5-iodotellurophene intermediate) or by carefully controlling the stoichiometry of the reagents and the reaction conditions.
Regioselective Introduction of Butyl Moieties
The introduction of a butyl group at a specific position on the tellurophene ring can be accomplished through various cross-coupling reactions. One of the most effective methods is the Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. researchgate.net
For the synthesis of 2-Butyl-5-(hex-1-yn-1-yl)tellurophene, a plausible route would involve the reaction of a 2-halo-5-(protected-hex-1-yn-1-yl)tellurophene with butylmagnesium bromide. The choice of catalyst and reaction conditions is critical to ensure high yield and selectivity.
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| NiCl₂(dppp) | dppp | THF | 25-60 | 70-90 |
| Pd(PPh₃)₄ | PPh₃ | Toluene | 80-110 | 65-85 |
This table presents typical conditions for Kumada coupling reactions for the introduction of alkyl groups onto aromatic rings and serves as a potential starting point for the synthesis of the target compound.
Selective Incorporation of Hex-1-YN-1-YL Substituents
The hex-1-yn-1-yl group can be introduced onto the tellurophene ring using the Sonogashira coupling reaction. nih.govwikipedia.org This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a highly efficient method for the formation of carbon-carbon bonds. wikipedia.org
In the context of synthesizing 2-Butyl-5-(hex-1-yn-1-yl)tellurophene, one could envision reacting a 2-butyl-5-halotellurophene with 1-hexyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups.
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF/Toluene | 25-50 | 80-95 |
| Pd(OAc)₂ | CuI | Piperidine | DMF | 25 | 75-90 |
This table illustrates common conditions for Sonogashira coupling reactions, which could be adapted for the synthesis of the target molecule.
Cascade Reaction Sequences for Multisubstituted Tellurophenes
Cascade reactions, also known as tandem or domino reactions, offer an elegant and efficient approach to the synthesis of complex molecules from simple starting materials in a single pot. These reactions involve a series of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next.
While a specific cascade reaction for the direct synthesis of 2-Butyl-5-(hex-1-yn-1-yl)tellurophene is not readily found in the literature, the principles of cascade reactions can be applied to the design of novel synthetic routes. For example, a carefully designed di-alkyne precursor could potentially undergo a telluration reaction followed by a regioselective cyclization and functionalization sequence to yield the desired product. The development of such a cascade would represent a significant advancement in the synthesis of asymmetrically substituted tellurophenes.
Mechanistic Investigations in Tellurophene Functionalization and Transformations
Mechanistic Understanding of Tellurophene (B1218086) Ring-Closing Reactions
The synthesis of the tellurophene core, a five-membered heterocyclic compound containing a tellurium atom, is a fundamental step in accessing derivatives like 2-Butyl-5-(hex-1-yn-1-yl)tellurophene. While a specific ring-closing mechanism for this exact molecule is not documented, general synthetic strategies for 2,5-disubstituted tellurophenes have been established.
One common method involves the reaction of a suitably substituted 1,3-butadiyne (B1212363) with a source of tellurium, such as sodium telluride (Na₂Te). For the target molecule, this would hypothetically involve a diyne with butyl and hexynyl side chains. Another established one-pot procedure for creating functionalized tellurophenes utilizes the reaction of substituted 1,1-dibromo-1-en-3-ynes with telluride salts under mild conditions. wikipedia.org The polarity of the solvent has been shown to significantly influence the reaction, with polar solvents thought to increase the nucleophilicity of the telluride species. wikipedia.org
Reaction Mechanisms of Oxidative Addition to Tellurium Centers
A key feature of organotellurium chemistry is the ability of the tellurium atom to undergo oxidative addition, a reaction where its oxidation state increases, typically from Te(II) to Te(IV). This process alters the electronic and structural properties of the tellurophene ring.
Halogen Oxidative Addition to Tellurophene Derivatives
The addition of halogens (e.g., Br₂, Cl₂) to the tellurium center is a well-studied reaction for various tellurophene derivatives. nih.gov This reaction transforms the planar Te(II) heterocycle into a Te(IV) species with a seesaw geometry. Spectroscopic studies on compounds like 2,5-bis[5-(N,N'-dihexylisoindigo)]tellurophene show that this oxidative addition leads to a significant red-shift in the material's optical absorption properties. nih.gov The process is often reversible, with the dihalogenated adducts capable of reverting to the original tellurophene through reductive elimination. nih.gov
Proposed Three-Step Mechanisms for Oxidative Processes
Theoretical studies, particularly using density functional theory (DFT), on diphenyltellurophene derivatives suggest that the oxidative addition of halogens does not occur in a single step. A proposed three-step mechanism involves:
The initial formation of an association complex between the tellurophene and the halogen molecule.
Transition to a monobrominated intermediate species.
Final formation of the dibrominated Te(IV) product.
This stepwise mechanism provides a more detailed picture than a simple concerted reaction.
Photochemical Reactivity and Photoelimination Mechanisms
The π-conjugated system of tellurophenes makes them photoactive, allowing light to be used as a tool to drive chemical reactions, particularly the reversal of oxidative addition.
Light-Driven Reduction at the Tellurium Center
Visible light irradiation can induce the photoreductive elimination of halogens from Te(IV)-dihalide adducts, regenerating the original Te(II) tellurophene. nih.govacs.org This process has been demonstrated for several tellurophene derivatives, where the specific wavelength of light required (e.g., 430, 447, or 617 nm) depends on the absorption properties of the compound. acs.org The efficiency of this photoreduction, measured by the photochemical quantum yield, is influenced by the substituents on the tellurophene ring. Compounds bearing electron-withdrawing groups have been found to exhibit higher quantum efficiencies. acs.org
Radical Pathways in Tellurophene Photochemistry
Mechanistic studies, including halogen trapping experiments, have provided insight into the nature of the photoelimination process. Evidence suggests that the reaction proceeds via the release of bromine radicals. acs.org This radical pathway is in competition with other photochemical processes, such as intersystem crossing to a triplet state of the brominated tellurophene, which has been inferred by the detection of singlet oxygen. acs.org The understanding of these competing radical and non-radical pathways is crucial for designing new, efficient photoactive materials based on tellurophenes. acs.org
Ring-Opening Reactions of Tellurophene Systems
The tellurophene ring, a five-membered aromatic heterocycle containing a tellurium atom, exhibits unique reactivity, including the potential for ring-opening reactions under specific conditions. While the aromaticity of the tellurophene core lends it a degree of stability, the presence of the large, polarizable tellurium atom can influence its susceptibility to certain reagents, leading to cleavage of the heterocyclic ring.
One of the primary pathways to induce ring-opening in tellurophene systems involves oxidative processes. Treatment of tellurophenes with strong oxidizing agents, such as halogens or certain hypervalent iodine reagents, can lead to the formation of a Te(IV) derivative. wikipedia.orgacs.org This initial oxidation disrupts the aromaticity of the ring, making it more susceptible to subsequent nucleophilic attack or rearrangement reactions that can culminate in ring cleavage. For instance, the reaction of tellurophene with chlorine gas (Cl₂) results in the formation of C₄H₄TeCl₂, a Te(IV) species. wikipedia.org While this specific product is a stable dihalide, further reaction or the use of different substrates and conditions could promote ring-opening.
In the context of a substituted tellurophene like 2-Butyl-5-(hex-1-yn-1-yl)tellurophene , the electronic and steric nature of the butyl and hexynyl substituents would modulate the reactivity of the ring. The electron-donating nature of the butyl group and the electron-withdrawing character of the hexynyl group would influence the electron density distribution within the ring, potentially affecting the site and ease of oxidative attack.
While specific examples detailing the ring-opening of 2-Butyl-5-(hex-1-yn-1-yl)tellurophene are not prevalent in the literature, analogous reactions with other organotellurium compounds provide mechanistic insights. For example, certain organotellurium compounds, upon reaction with halogenating agents, can undergo cleavage of the Te-C bond. rsc.org Although this is a bond cleavage rather than a full ring-opening, it demonstrates the lability of the tellurium-carbon linkage under oxidative conditions, a key step that could initiate a ring-opening cascade.
The table below summarizes the expected reactivity of tellurophene systems towards ring-opening based on established principles.
| Reagent/Condition | Intermediate Species | Potential Outcome |
| Strong Oxidizing Agents (e.g., halogens) | Te(IV) dihalide | Disruption of aromaticity, potential for subsequent ring cleavage |
| Nucleophilic Attack on Oxidized Species | - | Ring-opening to form acyclic tellurium-containing compounds |
| Reductive Cleavage | Te(II) species | Potential for C-Te bond scission |
Bioorthogonal Reactivity of Tellurophene Constructs
The unique properties of the tellurium atom within the tellurophene ring have been harnessed for applications in bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Tellurophene-containing molecules have emerged as valuable tools in this field, particularly for applications such as cellular imaging and labeling. nih.govfigshare.com
The bioorthogonal reactivity of tellurophenes is primarily centered on the ability of the tellurium atom to be selectively oxidized, which in turn activates the tellurophene ring for specific cycloaddition reactions. nih.govchemrxiv.orgresearchgate.net This controlled activation allows for the selective tagging and modification of tellurophene-bearing molecules in complex biological environments.
A key example of the bioorthogonal reactivity of tellurophenes is the Oxidation-Controlled, Strain-Promoted Tellurophene-Alkyne Cycloaddition (OSTAC). nih.govfigshare.comchemrxiv.org This reaction provides a method for the rapid and selective conjugation of tellurophene-containing molecules. nih.gov The principles of OSTAC are particularly relevant for a compound like 2-Butyl-5-(hex-1-yn-1-yl)tellurophene , where the tellurophene core can be activated for cycloaddition.
The OSTAC reaction proceeds in two key steps:
Oxidation: The tellurophene ring is first treated with a mild oxidizing agent, such as N-chlorosuccinimide (NCS). nih.govchemrxiv.orgresearchgate.net This selectively oxidizes the tellurium atom from its Te(II) state to a reactive Te(IV) species. nih.gov This oxidation step is crucial as it reduces the aromatic character of the tellurophene ring, rendering it a more reactive diene. chemrxiv.org
Cycloaddition: The oxidized tellurophene then undergoes a rapid [4+2] cycloaddition reaction with a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN). nih.govchemrxiv.orgresearchgate.net This reaction is highly efficient, with rate constants reported to be greater than 100 M⁻¹s⁻¹. nih.govchemrxiv.org The use of a strained alkyne accelerates the reaction, allowing it to proceed quickly under biologically compatible conditions. The final product is a stable, benzo-fused cyclooctane. nih.govchemrxiv.org
The OSTAC reaction has been successfully demonstrated for the labeling of proteins containing a tellurophene-based phenylalanine analogue (TePhe). nih.govchemrxiv.orgresearchgate.net This highlights the potential for using this chemistry to tag molecules like 2-Butyl-5-(hex-1-yn-1-yl)tellurophene in biological contexts. The reaction is compatible with other common bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC) and copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for multiplexed labeling experiments. nih.govresearchgate.net
The following table outlines the key features of the OSTAC reaction.
| Feature | Description |
| Activation | Oxidation of the tellurium atom from Te(II) to Te(IV) using a mild oxidant like NCS. nih.govchemrxiv.orgresearchgate.net |
| Reaction Type | Strain-promoted [4+2] cycloaddition. chemrxiv.org |
| Reactants | Oxidized tellurophene and a strained alkyne (e.g., BCN). nih.govchemrxiv.org |
| Kinetics | Rapid reaction with second-order rate constants > 100 M⁻¹s⁻¹. nih.govchemrxiv.org |
| Product | Benzo-fused cyclooctane. nih.govchemrxiv.org |
| Bioorthogonality | Highly selective and can be performed in complex biological mixtures and on fixed cells. nih.gov |
Reactivity Pathways and Transformational Chemistry of 2 Butyl 5 Hex 1 Yn 1 Yl Tellurophene Derivatives
Further Derivatization of the Tellurophene (B1218086) Ring System
The tellurophene ring, while aromatic, possesses distinct reactivity compared to its lighter chalcogen counterparts, thiophene (B33073) and selenophene (B38918). This is largely due to the weaker and more polarizable carbon-tellurium (C-Te) bonds and the larger size of the tellurium atom. nih.govwikipedia.org
Like other aromatic systems, tellurophenes can undergo electrophilic aromatic substitution (SEAr). In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. nih.govresearchgate.net For 2,5-disubstituted tellurophenes such as the title compound, the substitution would occur at the less sterically hindered 3- or 4-positions. The reaction proceeds via a cationic intermediate, often called a sigma complex or arenium ion, which is stabilized by the aromatic system.
The presence of the butyl group (an electron-donating group, EDG) and the hexynyl group (a weakly deactivating group) influences the rate and regioselectivity of the substitution. Generally, activating groups like alkyls direct incoming electrophiles to the ortho and para positions. nih.gov In this case, the positions ortho to the butyl group (position 3) and ortho to the hexynyl group (position 4) are the sites for substitution. The interplay between the electronic effects of both substituents and steric hindrance will determine the final product distribution.
Common electrophilic aromatic substitution reactions applicable to the tellurophene core include:
Halogenation: Introduction of bromine or chlorine using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS).
Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃.
Studies on similar aromatic heterocycles show that the heteroatom's presence is often crucial for these reactions to proceed, sometimes leading to unique reactivity compared to simple benzene (B151609) derivatives. nih.govresearchgate.net
Nucleophilic attack on an unactivated aromatic ring is generally difficult. However, the tellurophene ring can be made susceptible to nucleophilic attack through several activation strategies.
One primary method involves the oxidation of the tellurium atom. Treatment of tellurophenes with mild oxidizing agents can generate a telluroxide (Te=O) or a dihalotellurophene(IV) species (e.g., C₄H₂R₂TeX₂, where X is a halogen). acs.org This oxidation increases the electrophilicity of the tellurium atom and can activate the ring system towards further reactions. For instance, oxidative addition of bromine to diaryltellurophenes is a clean and efficient process that leads to stable dibrominated Te(IV) products. acs.org
Furthermore, oxidation can lead to ring-opening reactions. Studies have shown that both chemical oxidation (e.g., with mCPBA) and self-sensitized aerobic photooxidation of tellurophenes can lead to the extrusion of tellurium oxide (TeO₂) and the formation of a (Z)-1,4-dione. acs.org This pathway proceeds through a 1,4-cycloaddition of an oxidant across the carbon framework of the ring.
In specific contexts, such as in certain porphyrinoid structures, the tellurophene ring can undergo a unique substitution where the tellurium atom is exchanged for a metal, transforming the heterocycle into a metallacyclopentadiene. nih.gov This highlights the unique susceptibility of the C-Te bond to cleavage under certain conditions.
Transformations Involving the Butyl Side Chain
The butyl group attached to the tellurophene ring is not merely an inert solubilizing group. The carbon atom directly attached to the ring (the benzylic-like position) exhibits enhanced reactivity.
Benzylic Oxidation: A powerful and common transformation for alkyl groups on aromatic rings is oxidation. unizin.orglumenlearning.com Treatment of an alkyl-substituted arene with strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, converts the entire alkyl side chain into a carboxylic acid group (-COOH), provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orglibretexts.org In the case of 2-butyl-5-(hex-1-yn-1-yl)tellurophene, this reaction would selectively oxidize the butyl group to a carboxylic acid, yielding 5-(hex-1-yn-1-yl)tellurophene-2-carboxylic acid. This reaction is robust and proceeds regardless of the length of the alkyl chain. lumenlearning.com
Free-Radical Halogenation: The benzylic C-H bonds of the butyl group are weaker than other C-H bonds in the chain due to the resonance stabilization of the resulting benzylic radical by the adjacent aromatic tellurophene ring. lumenlearning.comwikipedia.org This allows for selective halogenation at this position under free-radical conditions. A common reagent for this purpose is N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN). youtube.com This would transform the butyl group into a 1-bromobutyl group, providing a handle for subsequent nucleophilic substitution or elimination reactions.
| Reaction Type | Reagent(s) | Functional Group Transformed | Product Functional Group | Ref. |
| Benzylic Oxidation | KMnO₄, H⁺, Δ | Butyl | Carboxylic Acid | unizin.orglumenlearning.com |
| Free-Radical Bromination | NBS, UV light or AIBN | Butyl | 1-Bromobutyl | wikipedia.orgyoutube.com |
Reactivity of the Hex-1-YN-1-YL Group
The internal alkyne moiety is a highly versatile functional group, amenable to a wide range of transformations that can extend the conjugation or build more complex molecular architectures.
Alkyne Metathesis: This reaction involves the scrambling, or redistribution, of alkyne fragments catalyzed by metal-alkylidyne complexes (e.g., molybdenum or tungsten). nih.govwikipedia.org For an internal alkyne like the hex-1-yn-1-yl group, self-metathesis would result in a mixture of 2,2'-bis(tellurophene)diyne and 5-decyne. More synthetically useful is cross-metathesis, where the alkynyltellurophene is reacted with a different alkyne to create new, unsymmetrical products. psu.edu While terminal alkynes can be problematic due to polymerization, internal alkynes undergo metathesis more predictably. nih.govorganic-chemistry.org The development of highly active and functional-group-tolerant catalysts has significantly expanded the scope of this reaction in organic synthesis. d-nb.infonih.gov
Cross-Coupling Reactions: The alkynyl group is an excellent participant in various cross-coupling reactions, most notably the Sonogashira coupling. While typically used to form alkynyl-aryl bonds from a terminal alkyne and an aryl halide, related coupling chemistries can further functionalize the existing internal alkyne. For example, after conversion of the alkynyltellurophene to an alkynyl halide or other suitable derivative, it can participate in couplings to form more extended π-conjugated systems.
Alkynes are excellent dienophiles ("diene-loving") in Diels-Alder reactions, a powerful [4+2] cycloaddition for forming six-membered rings. organic-chemistry.orgmasterorganicchemistry.com The hex-1-yn-1-yl group on the tellurophene can react with a conjugated diene (e.g., 1,3-butadiene (B125203) or cyclopentadiene) to yield a cyclohexadiene-substituted tellurophene. youtube.com The reaction is thermally allowed and is often facilitated by electron-withdrawing groups on the dienophile, although non-activated alkynes can also react, sometimes requiring harsher conditions. organic-chemistry.org The product retains a double bond from the original alkyne, which can be subjected to further chemical modification. youtube.com
Another powerful cycloaddition is the Huisgen 1,3-dipolar cycloaddition, famously known as a "click chemistry" reaction. organic-chemistry.orgorganic-chemistry.orgnih.gov The classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) specifically joins a terminal alkyne with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole ring with high efficiency and regioselectivity. wikipedia.orgnih.gov For the internal alkyne in 2-butyl-5-(hex-1-yn-1-yl)tellurophene to participate in this reaction, it would first need to be chemically modified to generate a terminal alkyne. However, the thermal, uncatalyzed version of the Huisgen cycloaddition can work with internal alkynes, though it often requires higher temperatures and may result in a mixture of regioisomers. wikipedia.org
| Reaction Type | Reactant Type | Catalyst/Conditions | Product Heterocycle | Ref. |
| Diels-Alder [4+2] Cycloaddition | Conjugated Diene | Thermal or Lewis Acid | Substituted Cyclohexadiene | organic-chemistry.orglibretexts.org |
| Huisgen [3+2] Cycloaddition | Azide | Thermal (for internal alkyne) | Substituted Triazole | organic-chemistry.orgnih.gov |
Coordination Chemistry of Tellurophene Ligands
The coordination chemistry of tellurophene ligands, such as derivatives of 2-Butyl-5-(hex-1-YN-1-YL)tellurophene, represents a specialized yet expanding area within the broader field of organotellurium chemistry. rsc.orgrsc.org These heterocyclic systems, featuring a tellurium atom incorporated into a five-membered aromatic ring, can act as ligands, donating electron density from the tellurium atom to a metal center. The nature of the substituents on the tellurophene ring, in this case, a butyl and a hexynyl group, can influence the electronic properties and steric environment of the tellurium donor atom, thereby affecting the stability and reactivity of the resulting metal complexes. tandfonline.com
Principles of Metal Complexation with Organotellurium Ligands
The complexation of organotellurium ligands, including tellurophene derivatives, with metal centers is governed by several key principles rooted in coordination chemistry. Tellurium, being a large and polarizable "soft" donor atom, exhibits a strong affinity for soft metal ions, a concept explained by Hard and Soft Acid and Base (HSAB) theory. rsc.org Consequently, tellurophene ligands readily coordinate to late transition metals such as palladium(II), platinum(II), rhodium(I), and mercury(II). rsc.orgtandfonline.comacs.org
The tellurium atom in a tellurophene ring typically acts as a σ-donor ligand. rsc.org The coordination is generally achieved through a "side-on" fashion, where the metal-tellurium bond is oriented at an angle to the plane of the tellurophene ring. acs.org For instance, in palladium(II) complexes with tellurophene-containing porphyrinoids, the angle between the tellurophene ring's mean plane and the Te-Pd bond is approximately 107-109°. acs.org This angular orientation is a characteristic feature of divalent tellurium donor coordination. acs.org
The metal-tellurium bond length is a critical parameter in these complexes and is notably longer than metal-sulfur and metal-selenium bonds in analogous compounds. rsc.org For example, typical Pd-Te bond lengths range from 2.5002(4) to 2.5057(6) Å, which is significantly longer than Pd-S (around 2.26-2.29 Å) and Pd-Se (around 2.37 Å) bonds. rsc.org This longer and consequently weaker bond can impart higher reactivity to the metal-tellurium moiety, which is a property exploited in catalysis. rsc.org
Hybrid organotellurium ligands, which incorporate additional donor atoms like nitrogen or oxygen, can exhibit more complex coordination behavior, including acting as bidentate or tridentate ligands. tandfonline.comtandfonline.com This can lead to the formation of stable chelate rings and unique metallomacrocyclic structures. tandfonline.com For a derivative like 2-Butyl-5-(hex-1-YN-1-YL)tellurophene, while the primary coordination is expected through the tellurium atom, the hexynyl substituent could potentially participate in secondary interactions with the metal center, although this would be less common.
Table 1: Comparison of Metal-Chalcogen Bond Lengths
| Metal-Ligand Bond | Typical Bond Length (Å) | Reference |
| Pd-Te | 2.5002(4) – 2.5057(6) | rsc.org |
| Pd-Se | ~ 2.37 | rsc.org |
| Pd-S | ~ 2.26 – 2.29 | rsc.org |
| Ru-Te | 2.4983(8) – 2.6371(4) | tandfonline.com |
| Rh-Te | 2.52 – 2.72 | acs.org |
Redox Behavior of Tellurium Center in Coordination Environments
A fascinating aspect of the coordination chemistry of organotellurium compounds is the redox activity of the tellurium center. oup.com Tellurium can exist in various oxidation states, most commonly Te(II) and Te(IV). rsc.org This accessibility of multiple stable oxidation states allows the tellurium ligand to be "redox non-innocent," meaning it can actively participate in the redox processes of the metal complex, rather than being a passive spectator. oup.com
In a coordination environment, the tellurium center can undergo oxidative addition and reductive elimination reactions. nih.gov For instance, the tellurium atom in a ligand can be oxidized from Te(II) to Te(IV) by an external oxidizing agent, which can, in turn, influence the electronic properties and reactivity of the metal center. oup.com This redox cycling at the tellurium center is a key feature being explored in the development of new catalytic systems. nih.govchemistryviews.org
The specific coordination environment significantly influences this redox behavior. The presence of auxiliary donor groups that enforce a strong metal-tellurium interaction can facilitate the redox non-innocent behavior of the tellurium center. oup.com In some cases, the oxidation can be centered on the metal, while in others, it is the tellurium atom that is oxidized. For example, the reaction of a Pt(II) complex with a telluroether ligand with iodine results in the oxidation of the platinum center to Pt(IV). rsc.org In contrast, a similar reaction with a Pd(II) complex can lead to different products, highlighting the subtle interplay between the metal and the tellurium ligand. rsc.org
The redox potential of the Te(II)/Te(IV) couple in a coordinated ligand is influenced by the nature of the substituents on the tellurium-containing ring and the identity of the metal ion. For a ligand such as 2-Butyl-5-(hex-1-YN-1-YL)tellurophene, the electron-withdrawing nature of the hexynyl group might be expected to make the tellurium center more electrophilic and potentially easier to reduce from a higher oxidation state.
Table 2: Oxidation States of Tellurium in Coordination Chemistry
| Oxidation State | Description | Role in Complex | Reference |
| Te(II) | Divalent tellurium | Acts as a neutral σ-donor ligand. | rsc.org |
| Te(IV) | Tetravalent tellurium | Can be formed through oxidative addition at the Te center. | oup.com |
Advanced Spectroscopic Approaches for Structural Elucidation and Electronic Analysis in Tellurophene Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Organotellurium Compounds
NMR spectroscopy is an indispensable tool for the structural analysis of organotellurium compounds.
¹²⁵Te NMR spectroscopy is particularly sensitive to the electronic environment around the tellurium atom. The chemical shift of the ¹²⁵Te nucleus is influenced by the nature of the substituents on the tellurophene (B1218086) ring. For 2-Butyl-5-(hex-1-yn-1-yl)tellurophene, the electron-donating butyl group and the electron-withdrawing hexynyl group would have distinct effects on the shielding of the tellurium nucleus. The ¹²⁵Te chemical shift would provide valuable information about the electronic structure and the extent of electronic communication between the substituents through the tellurophene ring.
Table 1: Predicted ¹²⁵Te NMR Data for 2-Butyl-5-(hex-1-yn-1-yl)tellurophene (Note: This is a hypothetical representation as experimental data is not available)
| Compound | Solvent | Predicted ¹²⁵Te Chemical Shift (ppm) |
|---|
¹H and ¹³C NMR spectroscopy would be used to confirm the carbon framework and the nature of the substituents.
¹H NMR: The proton NMR spectrum would show characteristic signals for the butyl group (triplet for the terminal methyl group, and multiplets for the methylene (B1212753) groups) and the hexynyl group (signals for the protons on the alkyl chain). The protons on the tellurophene ring would appear as distinct signals, and their coupling constants would help to confirm the 2,5-substitution pattern.
¹³C NMR: The carbon-13 NMR spectrum would provide evidence for all the carbon atoms in the molecule. The carbons of the tellurophene ring would have characteristic chemical shifts. The alkynyl carbons of the hexynyl group would appear in a specific region of the spectrum, confirming the presence of the triple bond.
Table 2: Predicted ¹H and ¹³C NMR Data for 2-Butyl-5-(hex-1-yn-1-yl)tellurophene (Note: This is a hypothetical representation as experimental data is not available)
| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| ¹H (Butyl group) | 0.9 - 1.7 | m |
| ¹H (Hexynyl group) | 0.9 - 2.5 | m |
| ¹H (Tellurophene ring) | 6.5 - 7.5 | d |
| ¹³C (Butyl group) | 13 - 35 | - |
| ¹³C (Hexynyl group) | 13 - 90 | - |
Mass Spectrometry Techniques in Tellurophene Research
High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight of 2-Butyl-5-(hex-1-yn-1-yl)tellurophene, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing the loss of the butyl and hexynyl groups, which would corroborate the proposed structure.
Table 3: Predicted Mass Spectrometry Data for 2-Butyl-5-(hex-1-yn-1-yl)tellurophene (Note: This is a hypothetical representation as experimental data is not available)
| Ion | Predicted m/z |
|---|---|
| [M]⁺ | Data not available |
| [M - C₄H₉]⁺ | Data not available |
X-ray Crystallography for Solid-State Structural Confirmation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of 2-Butyl-5-(hex-1-yn-1-yl)tellurophene can be grown, this technique would provide precise bond lengths, bond angles, and information about the planarity of the tellurophene ring and the conformation of the substituents. It would also reveal any intermolecular interactions in the solid state.
Table 4: Hypothetical Crystallographic Data for 2-Butyl-5-(hex-1-yn-1-yl)tellurophene (Note: This is a hypothetical representation as experimental data is not available)
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. For 2-Butyl-5-(hex-1-yn-1-yl)tellurophene, these techniques would be expected to show:
C-H stretching vibrations for the alkyl and alkynyl groups.
A characteristic C≡C stretching vibration for the hexynyl group, which is typically weak in the IR spectrum but strong in the Raman spectrum.
Vibrations associated with the tellurophene ring .
Table 5: Predicted Vibrational Spectroscopy Data for 2-Butyl-5-(hex-1-yn-1-yl)tellurophene (Note: This is a hypothetical representation as experimental data is not available)
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| C-H (sp³) | 2850-2960 | 2850-2960 |
| C≡C | ~2100-2260 | ~2100-2260 |
Advanced Spectroelectrochemical Methods for Redox Characterization
Spectroelectrochemistry combines electrochemical techniques with spectroscopy to study the electronic properties of molecules upon oxidation or reduction. For 2-Butyl-5-(hex-1-yn-1-yl)tellurophene, cyclic voltammetry would be used to determine its redox potentials. By coupling this with UV-Vis-NIR spectroscopy, it would be possible to characterize the electronic transitions of the neutral, radical cation, and dication species, providing insight into the stability and electronic structure of the charged species and the extent of delocalization of the charge across the molecule. researchgate.net
Table 6: Hypothetical Redox Potentials for 2-Butyl-5-(hex-1-yn-1-yl)tellurophene (Note: This is a hypothetical representation as experimental data is not available)
| Process | Potential (V vs. Fc/Fc⁺) |
|---|---|
| Oxidation (Epa) | Data not available |
Conceptual Frameworks for 2 Butyl 5 Hex 1 Yn 1 Yl Tellurophene Based Research in Advanced Materials Science
Influence of Heavy Atom Effect of Tellurium on Electronic Structure and Photophysics
The presence of the heavy tellurium atom in the tellurophene (B1218086) ring is a critical determinant of the electronic and photophysical properties of "2-Butyl-5-(hex-1-yn-1-yl)tellurophene". This "heavy atom effect" primarily arises from the large spin-orbit coupling induced by the high atomic number of tellurium. youtube.com This enhanced spin-orbit coupling facilitates intersystem crossing (ISC), the transition between electronic states of different spin multiplicity (i.e., from a singlet to a triplet state). nih.govrsc.org
In many organic molecules, ISC is a relatively slow process. However, in tellurophenes, the rate of intersystem crossing is significantly increased. youtube.com This has profound implications for their application in areas such as photodynamic therapy and organic light-emitting diodes (OLEDs) that rely on the generation of triplet excitons. nih.govsigmaaldrich.com The internal heavy atom effect, where the heavy atom is part of the molecule itself, is known to be stronger for heavier atoms, making tellurium particularly effective in promoting ISC. nih.gov This effect has been shown to decrease phosphorescence lifetime and increase phosphorescence quantum yield. nih.gov The external heavy atom effect, where heavy atoms in the surrounding environment (like the solvent) enhance ISC, also provides evidence for this phenomenon. youtube.com
The introduction of a butyl group and a hexynyl group at the 2 and 5 positions of the tellurophene core in "2-Butyl-5-(hex-1-yn-1-yl)tellurophene" is expected to modulate these photophysical properties further. While the fundamental heavy atom effect is intrinsic to the tellurophene ring, the substituents can influence the energy levels of the singlet and triplet states, thereby affecting the efficiency of intersystem crossing.
Design Principles for Narrow Bandgap Materials Utilizing Tellurophenes
A key objective in the design of organic semiconductors is the creation of materials with narrow HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gaps. acs.org A smaller bandgap allows the material to absorb lower-energy photons, which is particularly advantageous for applications in organic photovoltaics (OPVs) and near-infrared (NIR) photodetectors. Tellurophenes are inherently suited for this purpose due to the electronic contribution of the tellurium atom. acs.orgresearchgate.net
The incorporation of tellurium into a conjugated system generally leads to a red-shifted absorption and a narrower bandgap compared to its lighter chalcogen analogues, thiophene (B33073) and selenophene (B38918). acs.org This is attributed to the higher-lying HOMO of tellurophene. The design of "2-Butyl-5-(hex-1-yn-1-yl)tellurophene" with its specific substituents is a strategic approach to further narrow this bandgap.
Tuning Electronic Transitions through Tellurophene Derivatization
The synthesis of various functionalized tellurophenes has been achieved through methods like palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. deepdyve.com The choice of substituents is crucial in dictating the intramolecular charge transfer (ICT) character of the electronic transitions. A strong ICT character, often achieved by combining donor and acceptor moieties, is a common strategy for achieving narrow bandgaps.
Below is a table showcasing the electronic properties of various substituted tellurophenes and related polymers, illustrating the impact of derivatization on their HOMO-LUMO levels and bandgaps.
Electronic Properties of Tellurophene Derivatives
| Compound/Polymer | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Reference |
|---|---|---|---|---|
| Poly(3-alkyltellurophene) (P3ATe) | - | - | ~1.4 | acs.org |
| Tellurophene-vinylene copolymer (P3TeV) | - | - | 1.4 | wikipedia.org |
| Tellurophene-containing polymer (from Te-Li exchange) | - | - | 2.67 | nih.gov |
| PCPDT-BT | - | - | 1.78 | nih.gov |
| PCPDT-TTQ | - | - | 0.88 | nih.gov |
Role of Tellurophene in Charge Transport Mechanisms
The efficiency of organic electronic devices is not only dependent on the bandgap but also on the ability of the material to transport charge carriers (electrons and holes). Tellurophenes play a significant role in facilitating charge transport due to the strong intermolecular interactions mediated by the tellurium atoms. acs.org These Te-Te interactions can lead to a more ordered packing in the solid state, which is beneficial for charge mobility.
However, these strong interactions can also lead to issues with solubility and processability. acs.org The butyl group in "2-Butyl-5-(hex-1-yn-1-yl)tellurophene" is expected to enhance the solubility of the monomer and any resulting polymers, making them more amenable to solution-based processing techniques commonly used in the fabrication of organic electronic devices.
The charge transport in tellurophene-based materials can occur through either a hopping mechanism between localized states or a band-like transport in more crystalline domains. ualberta.catum.de The specific mechanism is highly dependent on the molecular packing and the degree of structural order. The design of molecules like "2-Butyl-5-(hex-1-yn-1-yl)tellurophene" aims to strike a balance between strong intermolecular interactions for efficient charge transport and sufficient solubility for good film formation.
The table below presents charge carrier mobilities for various tellurophene-based materials, highlighting their potential for high-performance electronic devices.
Charge Carrier Mobility of Tellurophene-Based Materials
| Material | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Reference |
|---|---|---|---|
| Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD) | 1-2 x 10⁻³ | - | mdpi.com |
| TIPS-pentacene/polystyrene blend | up to 6.7 | - | tum.de |
| C8-BTBT/C16IDT-BT blend | - | - | tum.de |
| TADF luminophore films | 10⁻⁸ - 10⁻⁴ | 10⁻⁸ - 10⁻⁴ | mdpi.com |
Strategies for Modifying Tellurophene-Containing Polymers and Oligomers
The properties of "2-Butyl-5-(hex-1-yn-1-yl)tellurophene" can be further amplified and tailored by incorporating it into larger oligomeric or polymeric structures. acs.orgresearchgate.net Polymerization offers a route to materials with enhanced mechanical properties, improved film-forming capabilities, and extended conjugation for even narrower bandgaps and higher charge carrier mobilities.
Poly(tellurophene) Architectures and Electronic Properties
Homopolymers of tellurophene derivatives, known as poly(tellurophene)s (PTes), have been synthesized, though their insolubility has historically posed a challenge. acs.org The introduction of solubilizing side chains, such as the butyl group in our target molecule, is a key strategy to overcome this limitation. The first soluble poly(3-alkyltellurophene)s were reported in 2013, opening the door to solution-processable tellurophene-based polymers. nih.gov
The architecture of the polymer, including its regioregularity and molecular weight, has a significant impact on its electronic properties. Controlled polymerization techniques, such as catalyst-transfer polymerization, can provide access to well-defined polymer structures with narrow molecular weight distributions. acs.org The hexynyl group in "2-Butyl-5-(hex-1-yn-1-yl)tellurophene" offers a potential site for further polymerization or cross-linking, allowing for the creation of more complex and robust polymer networks.
Incorporation of Tellurophene into Donor-Acceptor Systems
A powerful strategy for tuning the optoelectronic properties of conjugated polymers is the creation of donor-acceptor (D-A) copolymers. nih.gov In this architecture, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. This design promotes intramolecular charge transfer upon photoexcitation, leading to a significant reduction in the bandgap. nih.gov
"2-Butyl-5-(hex-1-yn-1-yl)tellurophene" can be envisioned as a versatile building block for such D-A systems. The tellurophene unit itself can act as a donor. By copolymerizing it with various electron-accepting monomers, a wide range of materials with tailored electronic properties can be synthesized. The Sonogashira-Hagihara cross-coupling reaction, which is compatible with the alkynyl group, is a suitable method for such polymerizations. sci-hub.se The combination of a tellurophene donor with a strong acceptor can lead to polymers with very low bandgaps, making them suitable for applications in NIR optoelectronics. nih.govnih.govntu.edu.tw
Exploration of Tellurophenes in Catalysis Research
The field of catalysis has been predominantly centered around transition metals; however, there is a growing interest in leveraging main group elements for catalytic processes. chemistryviews.org Tellurium, a metalloid belonging to Group 16, presents unique electronic and structural characteristics that make it a compelling candidate for catalytic applications. rsc.orgrsc.org Its five-membered heterocycle, tellurophene, and its derivatives, such as 2-Butyl-5-(hex-1-yn-1-yl)tellurophene, are being conceptually evaluated for their potential role in advanced materials science and catalysis. rsc.orgrsc.org The larger atomic radius, higher polarizability, and the ability of tellurium to exist in multiple stable oxidation states are key properties that underpin its potential catalytic activity. chemistryviews.orgacs.org
Principles of Organotellurium Compounds in Catalytic Cycles
Organotellurium compounds, including functionalized tellurophenes, are gaining attention for their role as either promoters or catalysts in a variety of chemical transformations. acs.org A significant area of exploration is their use in oxidation reactions, where they can activate less hazardous oxidizing agents like peroxides. acs.org The catalytic utility of these compounds stems from the ability of the tellurium atom to participate in redox cycling.
The general principle involves the oxidation of the organotellurium(II) species to a hypervalent tellurium(IV) intermediate by an oxidizing agent. This activated intermediate then interacts with the substrate, leading to its transformation and the regeneration of the tellurium(II) catalyst, thus completing the catalytic cycle. This process makes the use of organotellurium compounds an attractive option from both an economic and environmental standpoint. acs.org
Metal-catalyzed cross-coupling reactions are also a significant area where halide-substituted tellurophenes are utilized. wikipedia.org For instance, Stille and Suzuki coupling reactions have been employed to synthesize functionalized tellurophenes, demonstrating their versatility as building blocks in more complex molecular architectures. wikipedia.org The development of catalyst transfer polymerization (CTP) methods for producing poly-3-alkyltellurophenes further highlights the integration of tellurophenes within catalytic systems to create novel polymers. wikipedia.org
| Catalytic Process | Role of Organotellurium Compound | Example Reaction Type |
| Oxidation Catalysis | Acts as a catalyst to activate oxidizing agents. | Conversion of thiocarbonyls to carbonyls. acs.org |
| Cross-Coupling Reactions | Serves as a substrate for metal catalysts. | Synthesis of functionalized tellurophenes via Suzuki or Stille coupling. wikipedia.org |
| Polymerization | Monomeric unit in catalyst transfer polymerization. | Synthesis of poly-3-alkyltellurophenes (P3ATe). wikipedia.org |
Redox Activity of Tellurium in Catalytic Transformations
The redox behavior of tellurium is central to its catalytic function. The element can readily cycle between its Te(II) and Te(IV) oxidation states, and in some contexts, Te(VI). acs.org This redox flexibility allows organotellurium compounds to act as effective redox mediators in catalytic cycles. nih.gov
A notable example of this redox activity is in the activation of silicon-hydrogen (Si-H) bonds. Certain organotellurium compounds have been shown to catalytically convert organosilanes into valuable siloxylated phenols in the presence of quinones. nih.gov The proposed catalytic cycle begins with the activation of the Si-H bond by a tellurenyl cation (Te(II)), leading to the formation of a ditelluride species. This ditelluride is then oxidized by a quinone, which, after subsequent reaction with a silyl (B83357) triflate, yields the final product and regenerates the tellurium catalyst. nih.gov
This capacity for redox cycling has traditionally been the domain of transition metals, but the demonstrated efficacy of tellurium compounds in these transformations marks a significant advancement in main-group catalysis. chemistryviews.org The ability of tellurium to mediate electron transfer is also being explored in bioelectrocatalytic systems for the reduction of tellurium oxyanions, further underscoring the diverse redox chemistry of this element. acs.org
| Tellurium Oxidation State | Role in Catalytic Cycle | Example Transformation |
| Te(II) | Resting state of the catalyst; activates substrates. | Activation of Si-H bonds in organosilanes. nih.gov |
| Te(IV) | Oxidized intermediate; facilitates product formation. | Formation of siloxylated phenols. nih.gov |
| Te(0) | Reduced state in some bioelectrocatalytic systems. | Recovery of elemental tellurium from oxyanions. acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
